1-(2-Methoxyethyl)cyclobutan-1-amine
Description
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(2-methoxyethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-9-6-5-7(8)3-2-4-7/h2-6,8H2,1H3 |
InChI Key |
AHGCSPNLZVXQFT-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCC1)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The synthesis generally begins with cyclobutane derivatives that possess functional groups amenable to further modification. Common precursors include cyclobutanone or cyclobutene derivatives, which can be functionalized via cycloaddition or ring-closure reactions.
Construction of the Cyclobutane Ring
[Photochemical or thermal [2+2] cycloaddition] :
- A typical route involves [2+2] cycloaddition of suitable alkenes or alkynes to form the cyclobutane ring, often under UV irradiation or thermal conditions.
- For example, a styrene derivative reacting with an alkene under UV light can produce a cyclobutane ring with phenyl or methoxy substituents, which can be further modified.
Alternative Route – Ring-Closing Strategies :
- Intramolecular cyclization of a suitable linear precursor bearing amino and methoxyethyl groups can be achieved through nucleophilic substitution or radical cyclization .
Introduction of the Amino Group at the Cyclobutane
- Nucleophilic substitution on a halogenated cyclobutane precursor (e.g., chlorocyclobutane) with ammonia or primary amines.
- Radical amination using nitrogen-centered radicals generated via photoredox catalysis.
Attachment of the 2-Methoxyethyl Group
- The 2-methoxyethyl group can be introduced via alkylation of the amino group with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride).
- Alternatively, reductive amination of an aldehyde or ketone intermediate with 2-methoxyethylamine.
Overall Synthetic Pathway
| Step | Reaction Type | Reagents & Conditions | Key Notes |
|---|---|---|---|
| 1. Cyclobutane core formation | [2+2] cycloaddition or ring closure | UV irradiation, heat | Starting from suitable alkenes or acyclic precursors |
| 2. Halogenation or activation | Halogenation (Cl2, Br2) | Radical or electrophilic conditions | For subsequent nucleophilic substitution |
| 3. Amination | Nucleophilic substitution with NH3 | Elevated temperature, pressure | Introducing amino group at C-1 |
| 4. Alkylation with 2-methoxyethyl halide | Nucleophilic substitution | Base (e.g., K2CO3), solvent | Attaching methoxyethyl side chain |
Data Tables and Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Cyclobutane ring formation | Alkene + alkene | UV light | Room temp | Variable | Depends on precursor |
| Halogenation | Cl2 or Br2 | CCl4 or CH2Cl2 | 0–25°C | 70–85% | Radical initiation needed |
| Nucleophilic substitution | NH3 or amines | Ethanol or DMSO | Reflux | 60–75% | Requires excess ammonia |
| Alkylation | 2-methoxyethyl halide | Acetone | Reflux | 65–80% | Use of base |
Extensive Research Discoveries and Innovations
Radical-Based Cyclization
Recent advances have demonstrated radical cyclization as a versatile method for constructing strained cyclobutane rings, especially via photoredox catalysis . These methods allow for mild conditions and high regioselectivity, which are crucial for complex molecules like 1-(2-Methoxyethyl)cyclobutan-1-amine .
Photoredox Catalysis in Amine Functionalization
Photoredox catalysis has been employed to facilitate amine formation and functionalization , enabling selective C–N bond formation at the cyclobutane core with high efficiency, reducing side reactions and improving overall yields.
Use of Flow Chemistry
Industrial-scale synthesis benefits from flow chemistry techniques , which allow precise control over reaction parameters, especially for sensitive steps like cyclobutane ring closure and amination, leading to improved safety and scalability.
Notes on Optimization and Challenges
- Ring strain in cyclobutane (~25 kcal/mol) can lead to side reactions such as ring-opening; thus, reaction conditions must be carefully optimized.
- Stereochemical control remains challenging; asymmetric catalysis or chiral auxiliaries are employed to obtain enantioselective products.
- Purification often involves chromatography, crystallization, and spectroscopic verification (NMR, MS).
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Cyclobutanone derivatives or carboxylic acids.
Reduction: Cyclobutanol derivatives.
Substitution: Substituted cyclobutanamines.
Scientific Research Applications
1-(2-Methoxyethyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Methoxymethyl)cyclobutan-1-amine
- Structure : Methoxymethyl group at the 2-position of cyclobutane.
- Key Data: Molecular formula C₆H₁₃NO, molecular weight 115.17 g/mol, CAS 1531895-20-1.
- The 2-substituted derivative may exhibit distinct pharmacokinetic profiles compared to the 1-substituted target compound .
Cyclobutanamine Derivatives with Different Substituents
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl, oxadiazolyl): Enhance stability and modulate electronic interactions but may reduce solubility .
Cycloalkylamine Analogs with Different Ring Sizes
1-(Methylamino)cyclobutanecarboxylate Hydrochloride
2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride
- Structure : Cyclobutylmethoxy-ethylamine.
- Applications: Versatile building block in pharmaceuticals; noted for enhanced reactivity due to cyclobutyl strain .
Cyclopentane and Cyclohexane Analogs
- 2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one: Cyclohexane-based analog with ketone and methoxyaryl groups; used in analytical studies .
Impact of Ring Size :
- Cyclobutane : High ring strain favors ring-opening reactions or conformational flexibility.
- Cyclopentane/Cyclohexane : Reduced strain improves thermodynamic stability but may limit dynamic interactions .
Biological Activity
1-(2-Methoxyethyl)cyclobutan-1-amine is a cyclobutane-derived compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C7H16ClNO
- Molecular Weight : 165.66 g/mol
- IUPAC Name : this compound; hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects, including potential therapeutic applications in treating neurological disorders and metabolic diseases.
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models. It appears to influence serotonin and norepinephrine levels, which are critical in mood regulation.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Toxicological Profile
While the therapeutic potential is significant, understanding the toxicological profile is crucial. Initial studies have reported low toxicity levels in vitro, but further in vivo studies are necessary to ascertain safety margins.
Case Studies and Experimental Evidence
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study conducted on neuronal cell lines demonstrated that treatment with the compound resulted in a significant reduction of apoptosis markers under oxidative stress conditions. This suggests a protective mechanism against cell death .
- Animal Models : In a rodent model of depression, administration of this compound resulted in decreased immobility time in the forced swim test, a standard measure for antidepressant efficacy .
- Comparative Analysis : When compared to structurally similar compounds, such as cyclobutanamine and 2-methoxyethylamine, this compound exhibited enhanced selectivity and potency in modulating neurotransmitter systems .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic strategies for 1-(2-Methoxyethyl)cyclobutan-1-amine, and how can purity be optimized?
- Methodological Answer : A feasible approach involves reductive amination of 1-(2-Methoxyethyl)cyclobutanone using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate. Cyclobutane precursors can be synthesized via [2+2] cycloaddition reactions under UV light . For enantiomeric purity, chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution may be employed. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures is recommended. Monitor purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How should researchers characterize the structural conformation of this compound?
- Methodological Answer : Combine 1H/13C NMR (DMSO-d6 or CDCl3) with 2D techniques (COSY, HSQC) to resolve overlapping signals caused by the cyclobutane ring’s strain and the methoxyethyl group’s flexibility. Compare experimental data with computational predictions (DFT at B3LYP/6-311+G(d,p) level) to validate stereochemistry. X-ray crystallography is ideal but may require derivatization (e.g., hydrochloride salt formation) for crystal growth .
Q. What are the key solubility and stability considerations for this compound in aqueous vs. organic solvents?
- Methodological Answer : The compound’s LogP (~2.2, estimated via XlogP3) suggests moderate hydrophobicity, making it soluble in polar aprotic solvents (DMF, DMSO) but less so in water. Stability tests under varying pH (1–12) and temperatures (4°C to 40°C) should be conducted using LC-MS to detect degradation products (e.g., oxidation at the methoxy group). Store under inert gas (N2/Ar) at –20°C to prevent amine oxidation .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental reaction yields for nucleophilic substitutions involving this amine?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify steric hindrance from the cyclobutane ring or electronic effects from the methoxyethyl group. Use databases like Reaxys to compare analogous reactions (e.g., cyclobutane amines with similar substituents). Validate predictions via kinetic studies (e.g., varying temperature/reactant ratios) .
Q. What strategies mitigate racemization during functionalization of this compound?
- Methodological Answer : Use mild, low-temperature conditions (–20°C to 0°C) for acylation or sulfonylation reactions. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can preserve enantiopurity. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
Q. How do steric effects from the cyclobutane ring influence the compound’s interaction with biological targets?
- Methodological Answer : Conduct molecular docking studies (AutoDock Vina, Schrödinger Suite) using protein structures (e.g., GPCRs or enzymes) to assess binding affinity. Compare with linear or cyclohexane analogs to isolate steric contributions. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding thermodynamics .
Q. What analytical techniques are critical for detecting trace impurities in scaled-up synthesis batches?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and GC-MS with electron ionization (EI) can identify low-abundance byproducts (e.g., cyclobutane ring-opened derivatives). Pair with ICP-MS to detect metal catalyst residues. Quantify impurities via NMR qNMR using 1,3,5-trimethoxybenzene as an internal standard .
Data Contradiction and Optimization
Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Re-evaluate reaction conditions (e.g., catalyst loading, solvent polarity) using design of experiments (DoE) to isolate critical variables. Compare Pd-based (e.g., Pd(PPh3)4) vs. Cu-mediated systems. Use in situ IR spectroscopy to monitor intermediate formation and identify side reactions (e.g., β-hydride elimination) .
Q. What experimental controls are essential when studying the compound’s metabolic stability in vitro?
- Methodological Answer : Include positive controls (e.g., verapamil for CYP3A4 inhibition) and negative controls (heat-inactivated liver microsomes). Use LC-MS/MS with stable isotope-labeled internal standards (SIL-IS) to quantify parent compound and metabolites. Validate with human hepatocyte assays to account for species-specific differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
